Tilivapram
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tilivapram involves multiple steps, starting with the preparation of the core heterocyclic structure. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and patented by pharmaceutical companies .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Tilivapram undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tilivapram has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of phosphodiesterase IV.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
Tilivapram exerts its effects by inhibiting phosphodiesterase IV, an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP, leading to various downstream effects on cellular signaling pathways. This mechanism is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tilivapram include other phosphodiesterase IV inhibitors such as:
Uniqueness
This compound is unique due to its specific chemical structure and its potent inhibitory effects on phosphodiesterase IV. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
166741-91-9 |
---|---|
Molecular Formula |
C16H15Cl2N3O4 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-5-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O4/c1-24-14-5-19-12(4-13(14)25-8-9-2-3-9)16(22)20-15-10(17)6-21(23)7-11(15)18/h4-7,9,23H,2-3,8H2,1H3 |
InChI Key |
SNEXOQMIPQDESZ-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C=C1OCC2CC2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl |
Canonical SMILES |
COC1=CN=C(C=C1OCC2CC2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tilivapram |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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